Acetic acid, tribromo, 1-methylpropyl ester
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Overview
Description
Acetic acid, tribromo, 1-methylpropyl ester is a chemical compound with the molecular formula C₆H₉Br₃O₂ and a molecular weight of 352.846 g/mol . This compound is an ester, which is a type of organic compound formed by the reaction of an acid and an alcohol, with the elimination of water. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tribromo, 1-methylpropyl ester can be achieved through the esterification reaction between acetic acid and 1-methylpropyl alcohol in the presence of a brominating agent. The reaction typically involves the use of concentrated sulfuric acid as a catalyst and is carried out under reflux conditions to ensure the complete reaction of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous process where acetic acid and 1-methylpropyl alcohol are fed into a reactor along with a brominating agent. The reaction mixture is then heated and stirred to promote the esterification reaction. The resulting ester is separated from the reaction mixture by distillation and purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, tribromo, 1-methylpropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and 1-methylpropyl alcohol.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Major Products Formed
Scientific Research Applications
Acetic acid, tribromo, 1-methylpropyl ester has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of acetic acid, tribromo, 1-methylpropyl ester involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, where they add to double bonds in organic molecules. This can lead to the formation of brominated derivatives, which may have different biological or chemical properties compared to the parent compound .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, tribromo, 1,1-dimethylpropyl ester: Similar in structure but with a different alkyl group attached to the ester.
Acetic acid, 1-methylpropyl ester: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Uniqueness
The bromine atoms make it a valuable reagent for introducing bromine into organic molecules, which can be useful in both research and industrial applications .
Properties
CAS No. |
90380-65-7 |
---|---|
Molecular Formula |
C6H9Br3O2 |
Molecular Weight |
352.85 g/mol |
IUPAC Name |
butan-2-yl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C6H9Br3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3 |
InChI Key |
OLNZDRWZSBAEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
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